

An In-depth Technical Guide to Ethyl 2-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ethyl 2-methyl-1H-indole-3-carboxylate

Cat. No.: B1308360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl 2-methyl-1H-indole-3-carboxylate**, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document details its chemical properties, spectroscopic data, established experimental protocols for its synthesis, and its application in the development of bioactive compounds.

Compound Identification and Properties

Ethyl 2-methyl-1H-indole-3-carboxylate is a stable, crystalline solid belonging to the indole class of heterocyclic compounds. Its structure, featuring a reactive C-3 carboxylate group and a C-2 methyl group on the indole scaffold, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the field of drug discovery.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
IUPAC Name	ethyl 2-methyl-1H-indole-3-carboxylate	[1]
Synonyms	2-Methylindole-3-carboxylic acid ethyl ester	[1]
CAS Number	53855-47-3	[1]
Molecular Formula	C ₁₂ H ₁₃ NO ₂	[1]
Molecular Weight	203.24 g/mol	[1]
Melting Point	134-136 °C	[1]

| Appearance | Solid | N/A |

Spectroscopic Data

The structural characterization of **ethyl 2-methyl-1H-indole-3-carboxylate** is confirmed by spectroscopic methods. While a definitive public spectrum for the ethyl ester is not readily available, the data for its close analog, **methyl 2-methyl-1H-indole-3-carboxylate**, provides a reliable reference for the core indole structure. The expected signals for the ethyl group are also included.

Table 2: Reference Spectroscopic Data (¹H-NMR and ¹³C-NMR) Data referenced from the structurally similar methyl ester analog, **methyl 2-methyl-1H-indole-3-carboxylate**, in CDCl₃. The chemical shifts for the indole ring are expected to be nearly identical.

¹ H-NMR	δ (ppm)	Multiplicity	Assignment
Indole NH	~8.48	br s	1H
Aromatic H	~8.09	dd	1H (H-4)
Aromatic H	~7.30	dd	1H (H-7)
Aromatic H	~7.21	m	1H (H-5 or H-6)
Aromatic H	~7.19	m	1H (H-5 or H-6)
O-CH ₂	~4.35	q	2H (Ethyl)
C2-CH ₃	~2.74	s	3H
O-CH ₂ -CH ₃	~1.40	t	3H (Ethyl)

¹³ C-NMR	δ (ppm)	Assignment
C=O	~166	Ester Carbonyl
C-2	~144	
C-7a	~135	
C-3a	~127	
C-4	~122	
C-5	~121	
C-6	~121	
C-7	~111	
C-3	~104	
O-CH ₂	~60	Ethyl
C2-CH ₃	~14	
O-CH ₂ -CH ₃	~14	Ethyl

Reference for methyl analog data:[2]

Experimental Protocols

Detailed methodologies for the synthesis of **ethyl 2-methyl-1H-indole-3-carboxylate** and its subsequent conversion into bioactive derivatives are provided below.

This protocol outlines the synthesis of the title compound from phenylhydrazine and ethyl acetoacetate, a classic example of the Fischer indole synthesis.

Materials:

- Phenylhydrazine
- Ethyl acetoacetate
- Glacial Acetic Acid
- Methanol
- Crushed Ice
- Water
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Beaker (500 mL)
- Buchner funnel and filter paper

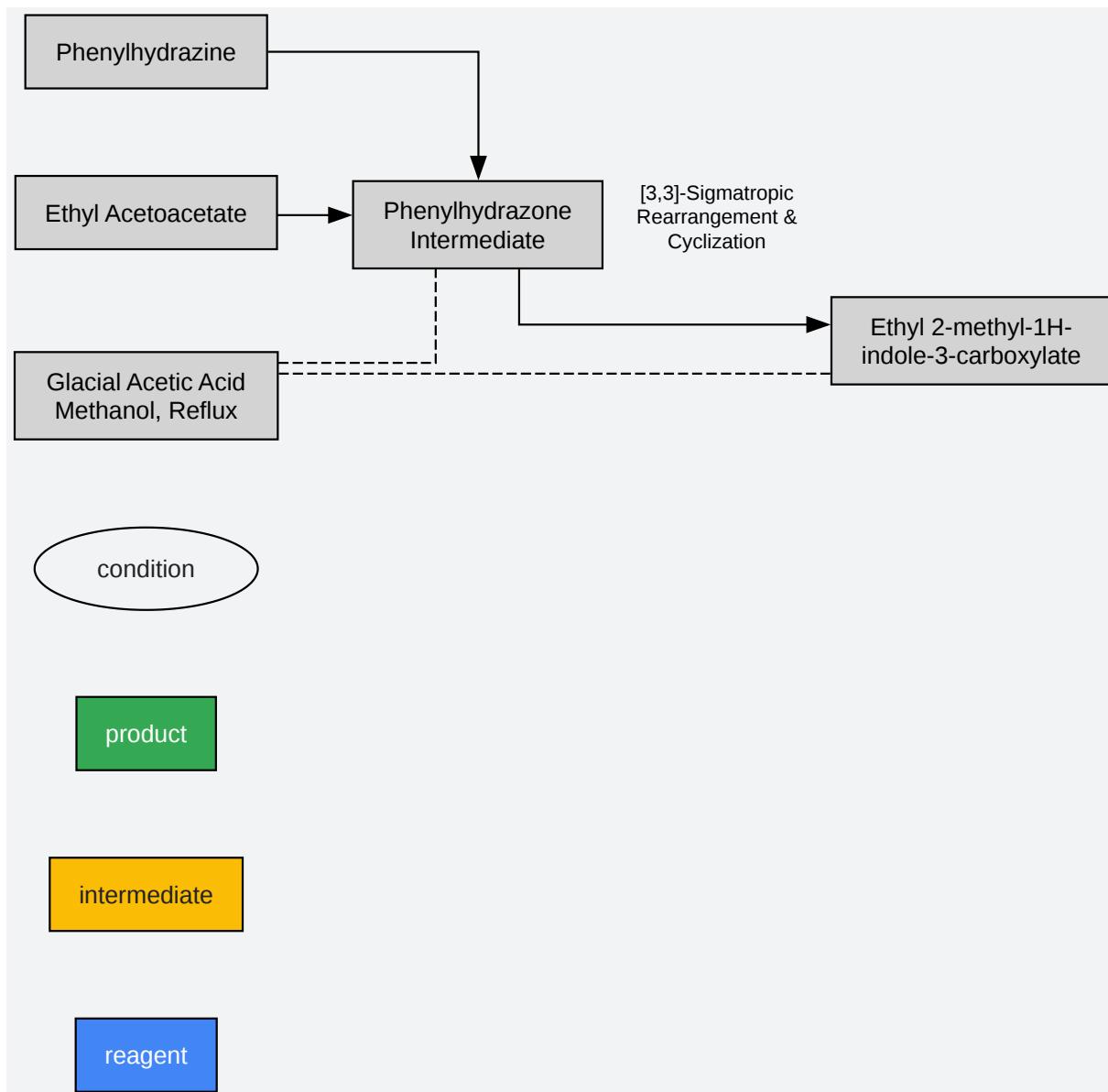
Procedure:

- Combine ethyl acetoacetate (0.05 mol, approx. 6.5 mL) and glacial acetic acid (0.05 mol, approx. 3.0 mL) in a round-bottom flask.
- Add methanol (25 mL) to the flask and begin stirring.
- Set up the flask for reflux and begin heating.
- Slowly add phenylhydrazine (0.05 mol, approx. 5.0 mL) to the refluxing mixture over a period of 1 hour.
- Continue to reflux the reaction mixture with stirring for an additional hour after the addition is complete.
- After the reflux period, pour the warm reaction mixture into a beaker containing crushed ice and stir vigorously until the product solidifies.
- Add sufficient water to create a slurry, then collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the crude product with cold water.
- Dry the solid product.
- Purify the crude product by recrystallization from ethanol to yield **ethyl 2-methyl-1H-indole-3-carboxylate**.^[3]

This two-step protocol details the conversion of **ethyl 2-methyl-1H-indole-3-carboxylate** into 1,3,4-oxadiazole derivatives, which are known for their antimicrobial properties.^[1]

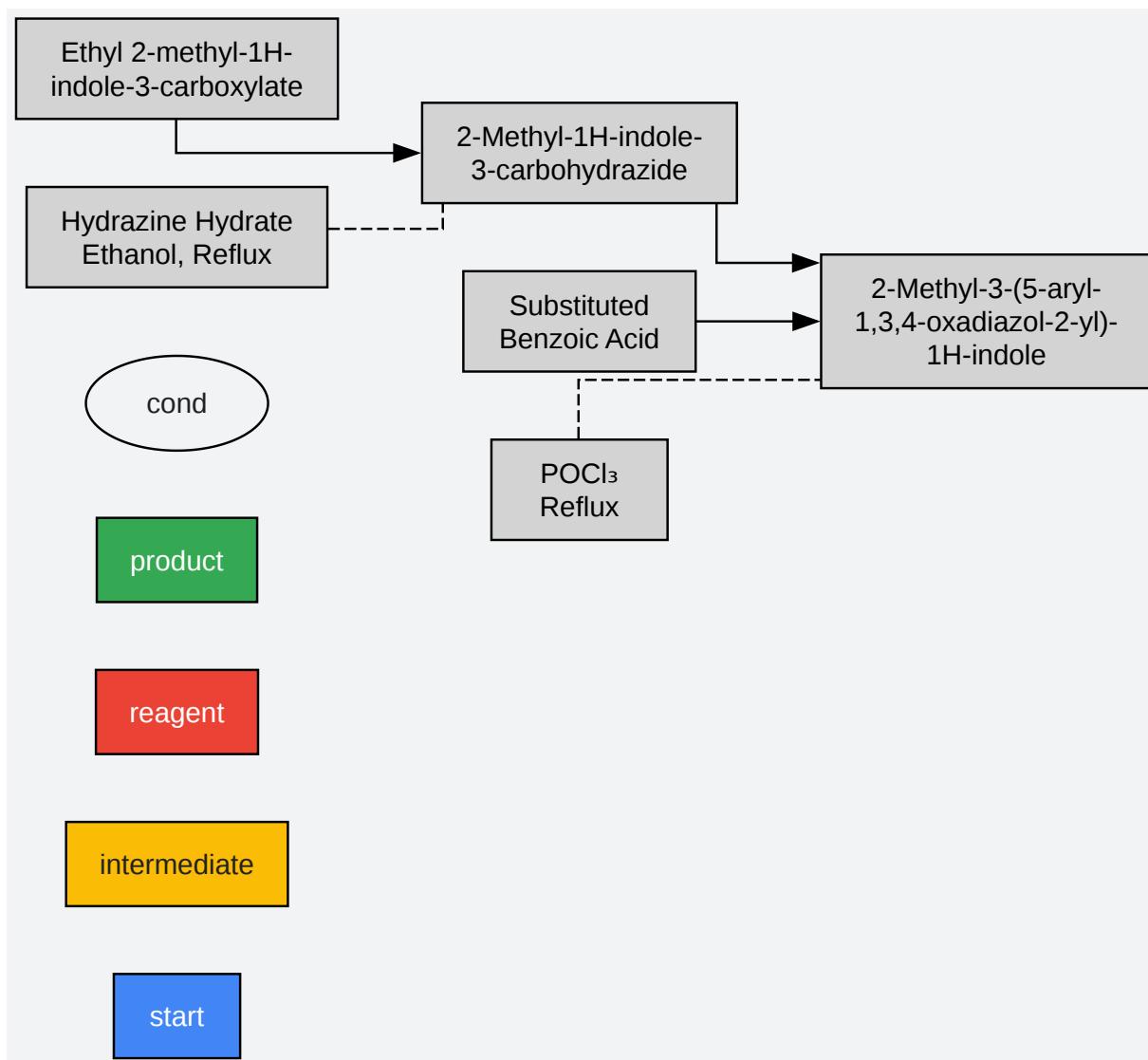
Part A: Synthesis of 2-Methyl-1H-indole-3-carbohydrazide

- Materials: **Ethyl 2-methyl-1H-indole-3-carboxylate** (from Protocol 1), Hydrazine Hydrate (99-100%), Ethanol.
- Procedure: a. In a round-bottom flask, dissolve **ethyl 2-methyl-1H-indole-3-carboxylate** (0.05 mol) in ethanol. b. Add an excess of hydrazine hydrate (e.g., 0.1 mol). c. Reflux the mixture for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and pour it over


crushed ice. e. Filter the resulting solid precipitate, wash with cold water, and dry to obtain 2-methyl-1H-indole-3-carbohydrazide.[3]

Part B: Cyclization to form 1,3,4-Oxadiazole Derivatives

- Materials: 2-Methyl-1H-indole-3-carbohydrazide (from Part A), a substituted benzoic acid (e.g., 4-chlorobenzoic acid), Phosphorus(V) oxychloride (POCl_3).
- Procedure: a. In a round-bottom flask, create a mixture of 2-methyl-1H-indole-3-carbohydrazide (1 equivalent) and the desired substituted benzoic acid (1 equivalent). b. Under a fume hood, slowly add an excess of phosphorus(V) oxychloride (POCl_3), which acts as both the solvent and the cyclizing/dehydrating agent. c. Gently reflux the mixture for 5-7 hours. d. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. e. Neutralize the acidic solution by the slow addition of a suitable base (e.g., sodium bicarbonate solution) until the mixture is alkaline. f. Collect the precipitated solid by filtration, wash thoroughly with water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield the pure 2-methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-1H-indole.


Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for the Fischer Indole Synthesis.

[Click to download full resolution via product page](#)

Caption: Synthesis of 1,3,4-Oxadiazole Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-methylindole-3-carboxylate 99 53855-47-3 [sigmaaldrich.com]
- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 3. bipublication.com [bipublication.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-Methyl-1H-indole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308360#ethyl-2-methyl-1h-indole-3-carboxylate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com